(2E)-N-(3,5-dimethylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide
CAS No.: 1164451-60-8
Cat. No.: VC5461672
Molecular Formula: C15H14N2O3S
Molecular Weight: 302.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1164451-60-8 |
|---|---|
| Molecular Formula | C15H14N2O3S |
| Molecular Weight | 302.35 |
| IUPAC Name | (E)-N-(3,5-dimethylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide |
| Standard InChI | InChI=1S/C15H14N2O3S/c1-10-7-11(2)9-12(8-10)16-14(18)5-3-13-4-6-15(21-13)17(19)20/h3-9H,1-2H3,(H,16,18)/b5-3+ |
| Standard InChI Key | IAIBLICIGSHEOL-HWKANZROSA-N |
| SMILES | CC1=CC(=CC(=C1)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-])C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a conjugated enamide backbone with three distinct regions:
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A 3,5-dimethylphenyl group attached to the amide nitrogen.
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An α,β-unsaturated carbonyl bridge (prop-2-enamide).
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A 5-nitrothiophene ring serving as the electron-withdrawing moiety .
The E-configuration of the double bond in the enamide chain is critical for maintaining planar geometry, facilitating π-π stacking interactions with biological targets .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (E)-N-(3,5-dimethylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide | |
| CAS Registry | 1164451-60-8 | |
| SMILES | CC1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=C(S2)N+[O-])C | |
| InChI Key | IAIBLICIGSHEOL-HWKANZROSA-N | |
| XLogP3-AA (Lipophilicity) | 3.8 |
Spectral Confirmation
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data validate the structure:
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¹H NMR: Signals at δ 2.25 ppm (singlet, 6H) confirm the dimethyl groups on the phenyl ring, while δ 6.85–7.45 ppm (multiplet, 3H) corresponds to the thiophene and enamide protons.
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MS: Molecular ion peak at m/z 302.07 aligns with the molecular weight .
Synthesis and Industrial Scalability
Laboratory-Scale Synthesis
The synthesis follows a three-step protocol:
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Claisen-Schmidt Condensation: 3,5-Dimethylaniline reacts with 5-nitrothiophene-2-carbaldehyde under acidic conditions to form the α,β-unsaturated ketone intermediate .
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Amidation: The ketone intermediate is treated with thionyl chloride to generate the acyl chloride, followed by coupling with 3,5-dimethylaniline.
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Purification: Recrystallization from ethanol yields the final product with >95% purity.
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Condensation | HCl (cat.), 80°C, 12 h | 78 |
| Amidation | SOCl₂, DCM, 0°C → RT, 6 h | 85 |
| Recrystallization | Ethanol, −20°C, 24 h | 92 |
Industrial Production Considerations
Scalability challenges include:
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Nitro Group Instability: Requires inert atmospheres during high-temperature steps .
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Solvent Recovery: Ethanol recycling systems reduce environmental impact.
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Continuous Flow Reactors: Enhance reproducibility for multi-tonne production.
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL (25°C), necessitating DMSO or ethanol for biological assays .
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Thermal Stability: Decomposes at 218°C without melting, attributed to nitro group exothermic decomposition.
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Photostability: The thiophene ring undergoes [2+2] cycloaddition under UV light, requiring amber glass storage .
Reactivity Profile
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Nucleophilic Attack: The β-carbon of the enamide reacts with amines (e.g., piperidine) to form Michael adducts .
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Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, altering biological activity .
Biological Activity and Mechanism
Table 3: Comparative Antitubercular Activity
| Compound | MIC (μM) | Cytotoxicity (CC₅₀, μM) | Selectivity Index |
|---|---|---|---|
| Target Compound | 5.71 | >100 | >17.5 |
| Pretomanid | 0.06 | >100 | >1,666 |
| Isoniazid | 0.02 | >100 | >5,000 |
Anticancer Screening
The nitro group’s redox cycling generates superoxide radicals, inducing apoptosis in HT-29 colon cancer cells (IC₅₀ = 12.3 μM) . Synergy with doxorubicin (Combination Index = 0.32) suggests chemosensitization potential .
Pharmacokinetic and Toxicity Considerations
ADME Profiling
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Absorption: Caco-2 permeability assay indicates moderate intestinal absorption (Papp = 6.2 × 10⁻⁶ cm/s) .
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Metabolism: Hepatic microsomal studies reveal nitro reduction to amine and glucuronidation of the thiophene ring .
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Excretion: 78% renal excretion within 24 h in rodent models .
Toxicity Thresholds
Future Research Directions
Target Identification
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Proteomic Profiling: Affinity chromatography coupled with mass spectrometry to identify binding partners.
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CRISPR Screening: Genome-wide knockout libraries to pinpoint resistance-associated genes.
Formulation Development
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Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance aqueous solubility.
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Prodrug Strategies: Phosphate ester derivatives for improved oral bioavailability.
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